Lipophilicity Advantage Over the Non-Fluorinated Analog Ethyl 2-(6-chloropyridin-2-yl)acetate
Fluorination is a well-established strategy to increase membrane permeability and metabolic stability. The target compound exhibits a computed LogP of 1.9797 versus 1.8406 for the non-fluorinated analog Ethyl 2-(6-chloropyridin-2-yl)acetate, representing a +0.1391 log unit gain in lipophilicity without altering topological polar surface area (TPSA remains 39.19 Ų in both) . This is a direct, same-vendor computational comparison.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.9797, TPSA = 39.19 Ų |
| Comparator Or Baseline | Ethyl 2-(6-chloropyridin-2-yl)acetate (CAS 174666-22-9): LogP = 1.8406, TPSA = 39.19 Ų |
| Quantified Difference | ΔLogP = +0.1391 (7.6% increase); ΔTPSA = 0 |
| Conditions | Computed values provided on Leyan product pages using a consistent in silico prediction method (identical descriptor set for both compounds) |
Why This Matters
Increased lipophilicity at matched TPSA is predictive of enhanced passive membrane permeability, which is directly relevant for selecting building blocks destined for cell-permeable drug candidates or agrochemical actives.
